tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate
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Overview
Description
“tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate” is a chemical compound with the CAS Number: 1640995-60-3 . It has a molecular weight of 242.7 . The compound is stored in a refrigerator and is shipped at room temperature . It is a solid substance .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H15ClN2O2 . The InChI Code is 1S/C11H15ClN2O2/c1-11(2,3)16-10(15)13-7-8-5-4-6-9(12)14-8/h4-6H,7H2,1-3H3,(H,13,15) .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 242.7 . The compound is stored in a refrigerator and is shipped at room temperature .Scientific Research Applications
Isomorphous Crystal Structures and Hydrogen Bonds
Research indicates that derivatives of tert-butyl carbamates, such as tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, contribute to the understanding of isomorphous crystal structures. These structures exhibit simultaneous hydrogen and halogen bonds involving carbonyl groups, which are crucial for the design of materials with specific crystallographic properties (Baillargeon et al., 2017).
Hydrogen Bonding in Carbamate Derivatives
Studies on carbamate derivatives reveal an interplay of strong and weak hydrogen bonds, assembling molecules into a three-dimensional architecture. This understanding is vital for designing compounds with desired physical and chemical properties (Das et al., 2016).
Synthesis and Chemical Reactions
Tert-butyl carbamates serve as key intermediates in complex chemical reactions, such as the Diels-Alder reaction and palladium-catalyzed amination. These reactions are foundational for synthesizing heterocyclic compounds and pharmaceuticals (Padwa et al., 2003); (Scott, 2006).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[(6-chloropyridin-2-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)13-7-8-5-4-6-9(12)14-8/h4-6H,7H2,1-3H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSVDLXXIGIELL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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